molecular formula C9H8F2O2 B6315912 2,3-Difluoro-4-(methoxymethyl)benzaldehyde CAS No. 1896247-68-9

2,3-Difluoro-4-(methoxymethyl)benzaldehyde

Cat. No.: B6315912
CAS No.: 1896247-68-9
M. Wt: 186.15 g/mol
InChI Key: ZGXRDNYSUASOFL-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.15 g/mol. This compound has gained significant attention in scientific research and industry due to its unique chemical properties and wide range of applications.

Preparation Methods

One common synthetic route includes the reaction of a suitable benzaldehyde derivative with fluorinating agents under controlled conditions . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3-Difluoro-4-(methoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The fluorine atoms and methoxymethyl group can participate in substitution reactions, leading to the formation of various substituted benzaldehyde derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-(methoxymethyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The methoxymethyl group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

2,3-Difluoro-4-(methoxymethyl)benzaldehyde can be compared with other similar compounds, such as:

    4-(Difluoromethoxy)benzaldehyde: This compound has a similar structure but with the methoxymethyl group replaced by a difluoromethoxy group.

    2,3-Difluorobenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain applications.

    4-Methoxymethylbenzaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of fluorine atoms and a methoxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-difluoro-4-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-5-7-3-2-6(4-12)8(10)9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXRDNYSUASOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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